2,3-Bis(methylsulfanyl)quinoxaline
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Overview
Description
2,3-Bis(methylsulfanyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that consist of a benzene ring fused with a pyrazine ring. The presence of two methylsulfanyl groups at the 2 and 3 positions of the quinoxaline ring imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
Quinoxaline derivatives, such as 2,3-Bis(methylsulfanyl)quinoxaline, have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known for their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules .
Biochemical Pathways
Quinoxaline derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The synthesis and reactivity of quinoxaline derivatives have been a subject of extensive research, suggesting that these factors may play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(methylsulfanyl)quinoxaline typically involves the reaction of o-phenylenediamine with 1,2-diketones in the presence of methylsulfanyl groups. One common method is the condensation of o-phenylenediamine with 2,3-butanedione in the presence of methylsulfanyl chloride under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(methylsulfanyl)quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted quinoxalines, which have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
2,3-Bis(methylsulfanyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as kinase inhibitors and anticancer agents.
Comparison with Similar Compounds
Quinoxaline: The parent compound without the methylsulfanyl groups.
2,3-Bis(phenylsulfanyl)quinoxaline: A similar compound with phenylsulfanyl groups instead of methylsulfanyl groups.
2,3-Bis(selanyl)quinoxaline: A compound with selanyl groups at the 2 and 3 positions.
Uniqueness: 2,3-Bis(methylsulfanyl)quinoxaline is unique due to the presence of methylsulfanyl groups, which enhance its solubility and reactivity compared to other quinoxaline derivatives. This makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
2,3-bis(methylsulfanyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-13-9-10(14-2)12-8-6-4-3-5-7(8)11-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZYNDUYDIEFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N=C1SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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